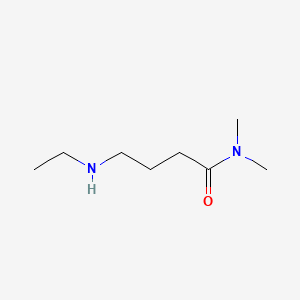
Tris(5-oxo-DL-prolinato-N1,O2)holmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(5-oxo-DL-prolinato-N1,O2)holmium is a coordination compound involving holmium, a rare earth element, and 5-oxo-DL-proline, an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-oxo-DL-prolinato-N1,O2)holmium typically involves the reaction of holmium salts with 5-oxo-DL-proline under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the coordination complex. The mixture is then heated to promote the reaction, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade holmium salts and 5-oxo-DL-proline. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(5-oxo-DL-prolinato-N1,O2)holmium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-proline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield holmium oxides, while reduction may produce holmium hydrides. Substitution reactions result in new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(5-oxo-DL-prolinato-N1,O2)holmium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in materials science for the development of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of Tris(5-oxo-DL-prolinato-N1,O2)holmium involves its ability to coordinate with various molecular targets. The compound can interact with proteins, enzymes, and other biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(5-oxo-DL-prolinato-N1,O2)terbium: Similar in structure but involves terbium instead of holmium.
Tris(5-oxo-DL-prolinato-N1,O2)yttrium: Another similar compound with yttrium as the central metal ion
Uniqueness
Tris(5-oxo-DL-prolinato-N1,O2)holmium is unique due to the specific properties imparted by holmium. Holmium’s electronic configuration and coordination chemistry provide distinct advantages in certain applications, such as enhanced catalytic activity and specific interactions with biological molecules .
Eigenschaften
CAS-Nummer |
85440-86-4 |
|---|---|
Molekularformel |
C15H21HoN3O9 |
Molekulargewicht |
552.27 g/mol |
IUPAC-Name |
holmium;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/3C5H7NO3.Ho/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9); |
InChI-Schlüssel |
ANICRWBPAAKCTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


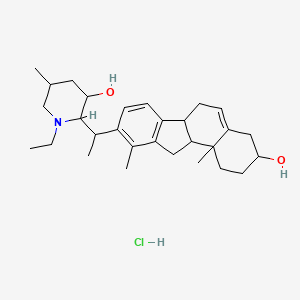
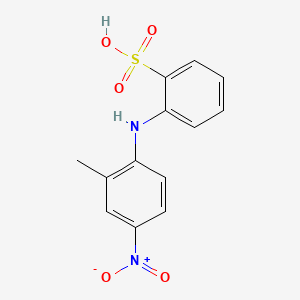

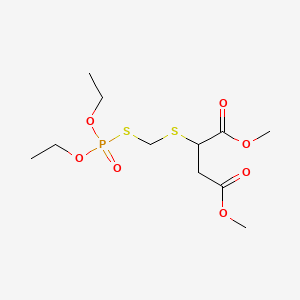
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
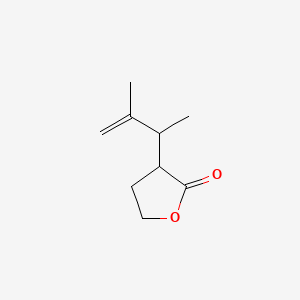
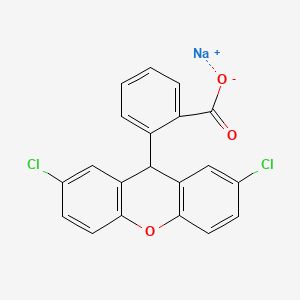
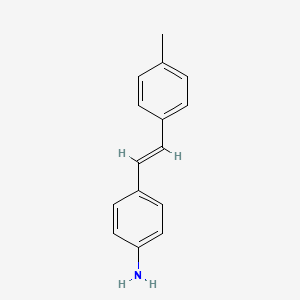
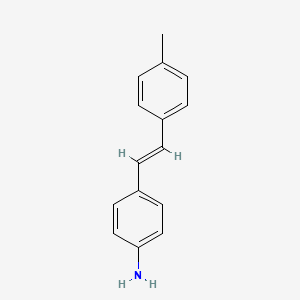

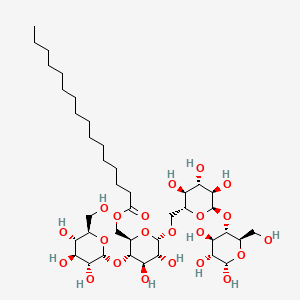
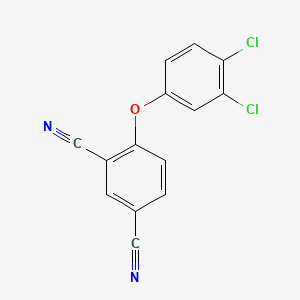
![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
